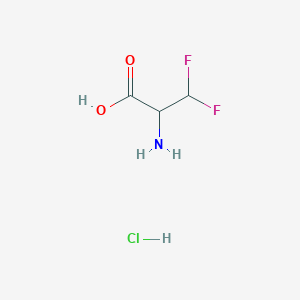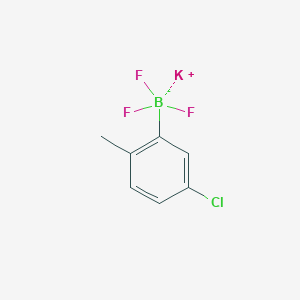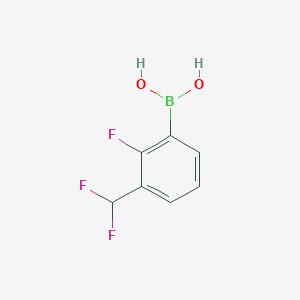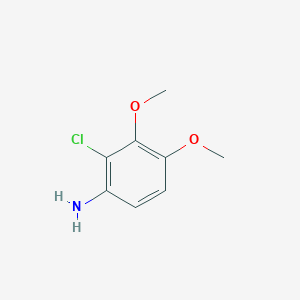![molecular formula C19H19NO6 B13570791 1-(1,3-Dioxoisoindolin-2-YL) 4-methyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B13570791.png)
1-(1,3-Dioxoisoindolin-2-YL) 4-methyl bicyclo[2.2.2]octane-1,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-Dioxoisoindolin-2-YL) 4-methyl bicyclo[222]octane-1,4-dicarboxylate is a complex organic compound characterized by its unique bicyclic structure and functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Dioxoisoindolin-2-YL) 4-methyl bicyclo[2.2.2]octane-1,4-dicarboxylate typically involves multiple steps, starting from commercially available precursors. One common method includes the reaction of 4-methyl bicyclo[2.2.2]octane-1,4-dicarboxylic acid with 1,3-dioxoisoindoline under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like acetonitrile or dimethylformamide, and catalysts such as palladium or copper compounds .
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques like crystallization, and the employment of green chemistry principles to minimize environmental impact .
化学反応の分析
Types of Reactions: 1-(1,3-Dioxoisoindolin-2-YL) 4-methyl bicyclo[2.2.2]octane-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the bicyclic structure.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
1-(1,3-Dioxoisoindolin-2-YL) 4-methyl bicyclo[2.2.2]octane-1,4-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
作用機序
The mechanism by which 1-(1,3-Dioxoisoindolin-2-YL) 4-methyl bicyclo[2.2.2]octane-1,4-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For instance, its anti-inflammatory activity may be mediated through inhibition of pro-inflammatory cytokines.
類似化合物との比較
1,3-Dioxoisoindoline derivatives: These compounds share the isoindolinone core and exhibit similar reactivity.
Bicyclo[2.2.2]octane derivatives: Compounds with this bicyclic structure are often used in materials science and organic synthesis.
Uniqueness: 1-(1,3-Dioxoisoindolin-2-YL) 4-methyl bicyclo[2.2.2]octane-1,4-dicarboxylate is unique due to the combination of its bicyclic structure and isoindolinone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications.
特性
分子式 |
C19H19NO6 |
|---|---|
分子量 |
357.4 g/mol |
IUPAC名 |
4-O-(1,3-dioxoisoindol-2-yl) 1-O-methyl bicyclo[2.2.2]octane-1,4-dicarboxylate |
InChI |
InChI=1S/C19H19NO6/c1-25-16(23)18-6-9-19(10-7-18,11-8-18)17(24)26-20-14(21)12-4-2-3-5-13(12)15(20)22/h2-5H,6-11H2,1H3 |
InChIキー |
RDWABNMBEQIXDM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C12CCC(CC1)(CC2)C(=O)ON3C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![tert-Butyl 1-oxa-9-azadispiro[2.0.34.43]undecane-9-carboxylate](/img/structure/B13570747.png)
![2-(((Benzyloxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13570748.png)



![3-Oxabicyclo[3.3.1]nonan-7-amine](/img/structure/B13570771.png)



